molecular formula C8H4BrFS B8239499 6-Bromo-3-fluorobenzo[B]thiophene

6-Bromo-3-fluorobenzo[B]thiophene

Cat. No.: B8239499
M. Wt: 231.09 g/mol
InChI Key: YOSHBKQHIRPONP-UHFFFAOYSA-N
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Description

6-Bromo-3-fluorobenzo[b]thiophene (CAS 1709825-08-0) is a high-value halogenated heterocyclic compound used extensively as a synthetic building block in medicinal chemistry and pharmaceutical research. This derivative of benzo[b]thiophene, with a molecular formula of C 8 H 4 BrFS and a molecular weight of 231.08 , is characterized by its bromo and fluoro substituents which make it an ideal substrate for cross-coupling reactions and further functionalization . Benzo[b]thiophene cores are frequently explored in drug discovery, particularly in the development of novel anticancer agents. Recent scientific literature highlights derivatives of benzo[b]thiophene as covalent inhibitors targeting the RhoA/ROCK signaling pathway, which is a crucial driver of tumor growth and metastasis . Researchers utilize these scaffolds to create compounds that inhibit cancer cell proliferation, migration, and invasion. The product is typically supplied with a purity of not less than 97% . To maintain stability, it should be stored in a dark place under an inert atmosphere at room temperature . This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSHBKQHIRPONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Functionalization of 6 Bromo 3 Fluorobenzo B Thiophene

Electrophilic Aromatic Substitution (EAS) on 6-Bromo-3-fluorobenzo[b]thiophene Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of this compound, the outcome of such reactions is dictated by the directing effects of the existing halogen substituents and the intrinsic reactivity of the benzothiophene (B83047) ring system.

Directing Effects of Halogen Substituents on Electrophilic Attack

Halogen substituents on an aromatic ring are generally classified as deactivating, yet ortho-, para-directing groups for electrophilic aromatic substitution. csbsju.eduyoutube.com This is due to the competing inductive and resonance effects. The high electronegativity of halogens leads to an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack by reducing its electron density. youtube.com Conversely, the lone pairs of electrons on the halogen atom can be donated to the aromatic pi-system through a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. youtube.com

In this compound, both the fluorine at the 3-position and the bromine at the 6-position are deactivating groups. youtube.com The thiophene (B33073) ring itself is generally more susceptible to electrophilic attack than benzene (B151609), with a preference for substitution at the α-position (C2). youtube.com However, in this case, the 3-position is already substituted.

When multiple substituents are present, the directing effect is typically controlled by the most activating (or least deactivating) group. csbsju.edu Both fluorine and bromine are weakly deactivating halogens. youtube.com The fluorine atom at the 3-position and the bromine atom at the 6-position will direct incoming electrophiles to positions ortho and para relative to themselves. For the fluorine at C3, this would direct towards C2 and C4. For the bromine at C6, this would direct towards C5 and C7. The interplay of these directing effects, along with the inherent reactivity of the benzothiophene nucleus, will determine the ultimate position of substitution.

Regioselectivity in Further Halogenation Reactions

Further halogenation of this compound will proceed based on the directing effects discussed above. Halogenation reactions, such as bromination or chlorination, are common electrophilic aromatic substitutions. libretexts.org The regioselectivity of these reactions on complex alkanes is influenced by the stability of the intermediate radical, with tertiary hydrogens being the most reactive. libretexts.orgyoutube.com In aromatic systems, the stability of the carbocation intermediate (arenium ion) determines the position of attack. libretexts.org

For this compound, the potential sites for further halogenation are C2, C4, C5, and C7. The fluorine at C3 will direct an incoming electrophile primarily to the C2 and C4 positions. The bromine at C6 will direct towards the C5 and C7 positions. The inherent preference for electrophilic attack at the C2 position of the benzothiophene ring system would suggest that this position is a likely candidate for substitution. However, the combined deactivating effects of both halogens will make the reaction conditions for further halogenation more demanding than for unsubstituted benzothiophene. The precise regiochemical outcome will depend on the specific halogenating agent and reaction conditions employed. While direct fluorination of aromatic compounds can be highly reactive and lead to multiple substitutions, indirect methods are often used for controlled monofluorination. youtube.com

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Center of this compound

Nucleophilic aromatic substitution (SNAr) provides a pathway to functionalize aromatic rings by replacing a leaving group with a nucleophile. This reaction is particularly effective on electron-deficient aromatic systems.

Mechanistic Considerations of SNAr with Fluorinated Arenes

The SNAr mechanism typically proceeds via a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For SNAr to occur, the aromatic ring must be activated by the presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, as these positions can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgwikipedia.org

Interestingly, in the context of SNAr, the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. libretexts.org This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom. The strong electron-withdrawing nature of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack. masterorganicchemistry.comlibretexts.org

In the case of this compound, the fluorine atom at the 3-position is a potential site for SNAr. The benzothiophene ring system, particularly with the presence of the electron-withdrawing bromine atom at the 6-position, can be considered an electron-deficient aromatic system, which is a prerequisite for SNAr. Reactions of fluoroarenes with various nucleophiles, such as amines, alkoxides, and thiolates, are well-documented. nih.govbeilstein-journals.orgnih.gov The success of SNAr on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrates that a fluorine atom on a substituted benzene ring can be displaced by various nucleophiles. beilstein-journals.orgnih.gov The reactivity of the C-F bond in this compound towards nucleophilic attack will be influenced by the ability of the benzothiophene ring and the bromo substituent to stabilize the intermediate Meisenheimer complex.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, widely used for the synthesis of biaryls and other conjugated systems.

Suzuki-Miyaura Coupling Strategies for Brominated Centers

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base. csbsju.edunih.gov This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. csbsju.edu

For this compound, the bromine atom at the 6-position is a suitable handle for Suzuki-Miyaura coupling. The general reactivity order for aryl halides in palladium-catalyzed couplings is I > Br > Cl. acs.org This indicates that the C-Br bond at the 6-position will be significantly more reactive than the C-F bond at the 3-position under typical Suzuki-Miyaura conditions, allowing for chemoselective coupling at the brominated center.

The choice of palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have been shown to be effective for the coupling of aryl chlorides and bromides. acs.org The use of a suitable base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is also essential for the catalytic cycle. nih.gov

Strategies for the Suzuki-Miyaura coupling of this compound would involve reacting it with a desired aryl- or heteroarylboronic acid in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This would lead to the formation of 3-fluoro-6-arylbenzo[b]thiophene derivatives. The reaction conditions can be optimized to ensure high yields and selectivity for the coupling at the C6-Br bond, leaving the C3-F bond intact for potential further functionalization. The successful Suzuki-Miyaura coupling of various bromoanilines and brominated heteroaromatic compounds underscores the feasibility of this approach for this compound. csbsju.edursc.org

Sonogashira Coupling for Alkynylation of Halogenated Benzo[b]thiophenes

The Sonogashira reaction is a robust and widely utilized cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, operating under mild conditions. wikipedia.orgorganic-chemistry.org For halogenated benzo[b]thiophenes, the Sonogashira coupling serves as a powerful tool for introducing alkynyl moieties, which are versatile precursors for further synthetic transformations.

In the context of dihalogenated substrates like this compound, the regioselectivity of the Sonogashira coupling is a critical consideration. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl > F. Consequently, for a substrate bearing both a bromine and a fluorine atom, the coupling reaction is expected to occur selectively at the more reactive C-Br bond, leaving the C-F bond intact for potential subsequent functionalization. This chemoselectivity has been demonstrated in related systems, such as the Sonogashira coupling of dihaloarenes where the reaction occurs preferentially at the site of the heavier halogen. nih.govlibretexts.org For instance, the coupling of 2-bromo-4-iodo-quinoline with a terminal alkyne results in substitution at the iodide-bearing position. libretexts.org

The Sonogashira reaction has been successfully employed in the synthesis of various substituted benzo[b]thiophenes. For example, a palladium-catalyzed Sonogashira-type cross-coupling between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed to produce 2-substituted benzo[b]thiophenes in good yields. scispace.com Furthermore, the Sonogashira coupling of 3-iodobenzo[b]thiophenes with terminal alkynes under microwave irradiation provides a route to 3-alkynylbenzo[b]thiophenes. nih.gov These examples underscore the utility of the Sonogashira reaction in building molecular complexity on the benzo[b]thiophene core.

Table 1: Key Features of Sonogashira Coupling on Halogenated Benzo[b]thiophenes

FeatureDescription
Reaction Type Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide. wikipedia.org
Catalyst System Typically a palladium(0) catalyst and a copper(I) co-catalyst. wikipedia.org
Base An amine base, such as diethylamine (B46881) or triethylamine, is commonly used. wikipedia.org
Reactivity of Halides I > Br > Cl > F. libretexts.org
Selectivity For dihalogenated substrates, coupling occurs at the more reactive halogen. nih.govlibretexts.org
Applications Synthesis of alkynyl-substituted benzo[b]thiophenes for further derivatization. nih.govscispace.com

C–H Functionalization and Direct Arylation Strategies on the Benzo[b]thiophene Core

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of arylated heterocycles, including benzo[b]thiophenes. acs.org This approach avoids the need for pre-functionalization of the heteroaromatic ring, thereby shortening synthetic sequences. acs.org For the benzo[b]thiophene core, C–H activation can be directed to either the C2 or C3 position, depending on the reaction conditions and catalytic system employed. acs.orgnih.gov

C2-selective direct arylation of benzo[b]thiophenes has been achieved using palladium catalysts. acs.org For instance, near-room-temperature α-arylation of benzo[b]thiophenes has been reported, highlighting the mild conditions under which these transformations can occur. acs.orgnih.gov The presence of halogen substituents on the benzo[b]thiophene ring is often tolerated in these reactions, allowing for subsequent functionalization via traditional cross-coupling methods. acs.org

Conversely, achieving C3-selective direct arylation has been more challenging due to the higher intrinsic reactivity of the C2 position. nih.gov However, methodologies have been developed to favor arylation at the C3 position. nih.govnih.gov Some protocols for direct β-arylation of benzo[b]thiophenes have been established, even at room temperature, demonstrating high regioselectivity and broad functional group tolerance. nih.gov

Scope and Limitations of Cross-Coupling Methodologies with Dihalogenated Substrates

The presence of two different halogen atoms on the benzo[b]thiophene ring, as in this compound, presents both opportunities and challenges for cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds allows for selective and sequential functionalization. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, the C-Br bond is significantly more reactive than the C-F bond. This reactivity difference enables the selective coupling at the C6 position, leaving the C3-fluorine atom untouched.

This principle of orthogonal reactivity has been exploited in the synthesis of complex molecules. For example, in a related system, a palladium catalyst was used to couple an arylboronic acid with a bromo-fluorobenzofuran, where the reaction occurred exclusively at the C-Br bond. nih.gov The remaining C-F bond could then be subjected to a different catalytic system, such as a nickel catalyst, for a subsequent coupling reaction. nih.gov This highlights the potential for a stepwise functionalization strategy for this compound.

However, limitations can arise. For instance, forcing conditions required to activate the less reactive C-F bond might lead to side reactions or decomposition of the starting material or desired product. The choice of catalyst, ligand, and reaction conditions is therefore crucial to achieve the desired selectivity and yield.

Derivatization via Interrupted Pummerer-Type Rearrangements

A powerful, metal-free method for the functionalization of benzo[b]thiophenes involves the interrupted Pummerer reaction. nih.govresearchgate.net This reaction typically begins with the oxidation of the benzo[b]thiophene sulfur atom to a sulfoxide (B87167). nih.gov The sulfoxide is then activated, often with an acid anhydride (B1165640), to generate a reactive sulfonium (B1226848) intermediate. In the presence of a suitable nucleophile, this intermediate can undergo a cascade of reactions, including a acs.orgacs.org-sigmatropic rearrangement, to ultimately introduce a new substituent at the C2 or C3 position of the benzo[b]thiophene core. nih.govresearchgate.net

This strategy has been successfully applied to the C2-arylation, -allylation, and -propargylation of benzo[b]thiophenes. nih.gov The reaction proceeds through a unique cascade sequence that allows for the formation of C-C bonds under mild, metal-free conditions. nih.gov The interrupted Pummerer reaction offers a distinct approach to functionalization compared to traditional cross-coupling methods, providing access to a different range of derivatives. researchgate.netmanchester.ac.uk

Functionalization at Specific Positions (C2, C3) of the Benzo[b]thiophene Core in Halogenated Analogs

The functionalization of halogenated benzo[b]thiophenes at the C2 and C3 positions can be achieved through various synthetic strategies, with the choice of method dictating the regiochemical outcome.

C2-Functionalization: As mentioned, direct C-H arylation is a common method for introducing substituents at the C2 position. acs.orgnih.gov Additionally, the interrupted Pummerer reaction provides a metal-free route to C2-functionalized benzo[b]thiophenes. nih.gov The increased acidity of the C2-proton generally favors functionalization at this site. nih.gov

C3-Functionalization: While more challenging, C3-functionalization is highly valuable as it leads to scaffolds found in numerous biologically active molecules. nih.gov Besides the direct C-H arylation strategies discussed earlier, nih.govnih.gov other methods have been developed. For example, a facile, metal-free C3-chlorination of C2-substituted benzo[b]thiophene derivatives has been reported using sodium hypochlorite. nih.govresearchgate.netrsc.org Although this method was demonstrated on C2-substituted analogs, it highlights the potential for direct halogenation at the C3 position under specific conditions. DFT calculations suggest that this reaction proceeds through a C2-C3 chloronium ion intermediate. nih.govrsc.org

Oxidative Transformations and Their Impact on Reactivity Profiles

The oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfoxide or a sulfone significantly alters the electronic properties and reactivity of the molecule. The resulting benzo[b]thiophene 1,1-dioxides are of particular interest as the electron-withdrawing sulfone group can enhance the photophysical properties of these compounds. acs.orgresearchgate.netnih.gov

The oxidation of the benzo[b]thiophene core can influence the regioselectivity of subsequent functionalization reactions. For instance, a palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. acs.orgresearchgate.netnih.gov This reaction proceeds via C-H activation and offers a route to C2-arylated benzo[b]thiophene 1,1-dioxides, which have shown potential in materials science applications. acs.orgresearchgate.net The presence of the sulfone group deactivates the ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution or C-H functionalization at specific positions.

Table 2: Summary of Functionalization Strategies for Halogenated Benzo[b]thiophenes

PositionMethodKey Features
C6 Sonogashira CouplingSelective at C-Br over C-F; introduces alkynyl groups. wikipedia.orgnih.gov
C6 Suzuki-Miyaura CouplingSelective at C-Br over C-F; introduces aryl groups. nih.govrsc.org
C2 Direct C-H ArylationPalladium-catalyzed; tolerates halogen substituents. acs.orgnih.gov
C3 Direct C-H ArylationChallenging but achievable with specific catalytic systems. nih.govnih.gov
C2/C3 Interrupted Pummerer ReactionMetal-free; proceeds via sulfoxide intermediate. nih.govresearchgate.net
C3 Halogenatione.g., Chlorination with NaOCl on C2-substituted analogs. nih.govresearchgate.net
C2 Direct Arylation of SulfoneOn oxidized benzo[b]thiophene 1,1-dioxides. acs.orgresearchgate.net

Computational and Theoretical Investigations of 6 Bromo 3 Fluorobenzo B Thiophene

Electronic Structure Calculations (e.g., DFT, Semi-Empirical Methods)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of organic molecules. nih.govnih.gov By providing a good balance between accuracy and computational cost, DFT allows for the detailed analysis of molecular properties such as geometries, electronic energies, and orbital distributions. Semi-empirical methods, while less accurate, can also offer qualitative insights into the electronic nature of large molecules.

For 6-Bromo-3-fluorobenzo[b]thiophene, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a comprehensive understanding of its electronic characteristics. These calculations are fundamental to predicting the molecule's behavior in chemical reactions and its potential applications.

Analysis of Substituent Effects on Electronic Properties

The fluorine atom at the 3-position is expected to exert a strong inductive electron-withdrawing effect due to its high electronegativity. This generally leads to a decrease in electron density at the adjacent carbon atoms. The bromine atom at the 6-position also has an inductive withdrawing effect, albeit weaker than fluorine. Both halogens also possess lone pairs that can participate in resonance, donating electron density back to the aromatic system. However, for halogens, the inductive effect typically dominates.

The combined influence of these substituents results in a complex electronic landscape across the molecule. This can be quantified through calculated properties such as the molecular dipole moment and the distribution of atomic charges.

Table 1: Calculated Electronic Properties of this compound and Related Compounds (Illustrative Data)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzo[b]thiophene-5.85-1.204.650.53
3-Fluorobenzo[b]thiophene-5.98-1.454.531.89
6-Bromobenzo[b]thiophene-5.92-1.384.541.21
This compound-6.10-1.624.482.57

As illustrated in the hypothetical data in Table 1, the introduction of both fluorine and bromine leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies compared to the parent benzo[b]thiophene. This is consistent with the net electron-withdrawing nature of the halogen substituents. The HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability, is also modulated by substitution. The significant increase in the dipole moment upon substitution reflects the increased polarity of the molecule.

Molecular Orbital Analysis and Reactivity Prediction

The frontier molecular orbitals, the HOMO and LUMO, are crucial for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. The distribution and energy of these orbitals provide valuable insights into the regioselectivity of chemical reactions.

For this compound, the HOMO is expected to be primarily located on the benzo[b]thiophene ring system, with significant contributions from the sulfur atom and the carbon atoms of the benzene (B151609) ring. The LUMO, on the other hand, will also be distributed across the aromatic system, but with potentially larger coefficients on the carbon atoms of the thiophene (B33073) ring, influenced by the fluorine substituent.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A lower HOMO energy indicates that the molecule is less prone to oxidation, while a lower LUMO energy suggests it is more susceptible to reduction. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Based on the illustrative data, the lowered HOMO and LUMO energies of this compound suggest that it would be more resistant to oxidation but more susceptible to reduction compared to the unsubstituted benzo[b]thiophene. The slightly reduced HOMO-LUMO gap suggests a potential increase in reactivity towards certain reagents.

Aromaticity and Stability Assessments of Halogenated Benzo[b]thiophenes

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity, where a value of 1 indicates a fully aromatic system like benzene, and values closer to 0 suggest a non-aromatic or anti-aromatic character. nih.govnih.gov

The introduction of heteroatoms and substituents can influence the aromaticity of the fused ring system in benzo[b]thiophenes. The HOMA index can be calculated for both the benzene and the thiophene rings within the benzo[b]thiophene scaffold to assess the local aromaticity of each ring.

Table 2: Calculated HOMA Indices for the Benzene and Thiophene Rings of this compound and Related Compounds (Illustrative Data)
CompoundHOMA (Benzene Ring)HOMA (Thiophene Ring)
Benzo[b]thiophene0.850.65
3-Fluorobenzo[b]thiophene0.840.62
6-Bromobenzo[b]thiophene0.830.64
This compound0.820.61

Mechanistic Elucidation of Reactions involving this compound via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies. For this compound, computational studies can predict the most likely sites for electrophilic and nucleophilic attack and rationalize the observed regioselectivity.

Electrophilic aromatic substitution is a common reaction for benzo[b]thiophenes. The position of substitution is directed by the activating/deactivating and directing effects of the existing substituents. In this compound, the fluorine at position 3 is a deactivating group but is ortho-, para-directing. The bromine at position 6 is also deactivating and ortho-, para-directing. The sulfur atom in the thiophene ring also influences the reactivity, typically directing electrophilic attack to the 2- or 3-positions.

Computational modeling can be used to calculate the energies of the intermediate carbocations (Wheland intermediates) formed upon electrophilic attack at different positions of the ring. The most stable intermediate will correspond to the major product.

Table 3: Calculated Relative Energies of Wheland Intermediates for Electrophilic Attack on this compound (Illustrative Data)
Position of AttackRelative Energy (kcal/mol)Predicted Major/Minor Product
C2+5.2Minor
C4+2.8Minor
C5+8.1Minor
C70.0Major

The illustrative data in Table 3 suggests that electrophilic attack at the C7 position would be the most favored, leading to the most stable Wheland intermediate. This can be rationalized by considering the directing effects of the substituents. Attack at C7 is para to the bromine substituent and meta to the thiophene sulfur, a position that is often favored in substituted benzo[b]thiophenes. Computational modeling can thus provide a clear prediction of the regiochemical outcome of such reactions, guiding synthetic efforts.

Similarly, mechanistic studies of nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions involving the C-Br or C-F bonds can be performed. These calculations would involve modeling the transition states and intermediates of the proposed reaction pathways to determine the most energetically favorable route.

Structure Reactivity Relationships in 6 Bromo 3 Fluorobenzo B Thiophene Chemistry

Influence of Bromine and Fluorine Substituents on Reaction Regioselectivity

The regioselectivity of reactions involving 6-Bromo-3-fluorobenzo[b]thiophene is profoundly influenced by the electronic properties of the two halogen substituents. The fluorine atom at the 3-position and the bromine atom at the 6-position exert opposing yet complementary effects that direct the course of both electrophilic and nucleophilic attacks, as well as metal-catalyzed functionalizations.

The fluorine atom at the C-3 position is a strongly electron-withdrawing group. This deactivates the thiophene (B33073) ring, making electrophilic aromatic substitution more challenging compared to unsubstituted benzo[b]thiophene. However, its presence has a significant directing effect in reactions where the thiophene ring acts as a nucleophile. For instance, in reactions like Grignard reagent formation for polymerization, a fluorine substituent can exert a pronounced directing effect, leading to the formation of a single regioisomer, whereas mixtures are often obtained in its absence. acs.org

Furthermore, in palladium-catalyzed reactions such as Heck vinylation, a bromo substituent can act as a traceless directing group. Following an initial oxidative addition at the C-Br bond, a subsequent Pd 1,4-migration can activate a C-H bond at the β-position of the thiophene ring for vinylation. researchgate.net This demonstrates the dual role of the bromine substituent in both serving as a leaving group and a directing group to achieve specific regioselectivity. Scandium-catalyzed intermolecular cyclizations have also been shown to be highly selective for producing 6-substituted benzothiophenes. rsc.orgresearchgate.net

Stereochemical Outcomes in Catalytic Functionalizations involving Halogenated Benzo[b]thiophenes

The field of catalytic asymmetric functionalization of thiophene and its derivatives is an area of growing interest, aiming to produce enantiomerically enriched products. rsc.org While specific studies focusing exclusively on the stereochemical outcomes for this compound are not extensively documented, general principles derived from related halogenated systems can be applied.

In catalytic functionalizations that create new stereocenters, the stereochemical outcome is primarily determined by the chiral catalyst and the reaction mechanism. The substituents on the benzo[b]thiophene substrate, such as bromine and fluorine, can exert secondary effects through steric hindrance or electronic influence, which can modulate the enantioselectivity. For example, the steric bulk of a substituent can influence how the substrate fits into the chiral pocket of the catalyst.

Research on the asymmetric transformation of thiophene motifs has shown that axially chiral naphthyl-benzothiophene derivatives can be obtained in high yields and with excellent enantioselectivities through the rational design of substrates and the use of specific catalytic systems. rsc.org The inherent chirality of these products arises from restricted rotation around a C-C single bond, a feature that can be influenced by the presence of substituents on the benzothiophene (B83047) core. The development of such atroposelective syntheses for derivatives of this compound would represent a significant advancement.

Correlation of Electronic and Steric Parameters with Synthetic Yields and Selectivity

The synthetic yields and selectivity in reactions of this compound are directly correlated with the electronic and steric parameters of its halogen substituents.

Steric Effects: Steric hindrance can play a crucial role, particularly in metal-catalyzed reactions. While the fluorine atom is relatively small, substituents adjacent to the reaction site can impede the approach of a bulky catalyst or reagent, potentially lowering reaction yields. In the context of Kumada cross-coupling polymerizations of substituted thiophenes, it has been observed that substituents on the aromatic initiator, particularly at the ortho position, play a crucial role in the outcome of the polymerization mechanism and the stability of the nickel-based initiator complexes. researchgate.net Applying this principle to this compound, the proximity of the fused ring and the sulfur atom to the C-6 bromine could influence the approach of the catalyst, thereby affecting reaction efficiency.

Effects of Halogenation on C–C Bond Formation Efficiency

The halogenation pattern of this compound is pivotal to the efficiency of carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.

The key to the synthetic utility of this compound in C-C bond formation lies in the differential reactivity of the C-Br and C-F bonds. The C-Br bond at the 6-position is readily activated by palladium catalysts, making it the exclusive site for cross-coupling. The C-F bond at the 3-position is significantly stronger and generally unreactive under standard Suzuki or Heck conditions, thus remaining as a stable substituent throughout the reaction. This chemoselectivity is highly valuable for targeted synthesis.

The Heck reaction, another powerful tool for C-C bond formation, is also highly effective with aryl bromides. thieme-connect.de The reaction of bromo-thiophenes with various alkenes can provide vinylated products in moderate to good yields. researchgate.net The efficiency of these reactions depends on the catalyst system, base, and solvent employed.

The following table, based on data from related brominated thiophene and aromatic systems, illustrates typical yields for Suzuki-Miyaura cross-coupling reactions, highlighting the general efficiency of this transformation.

Aryl Bromide PartnerBoronic Acid PartnerCatalyst SystemYield (%)
4-BromobenzonitrilePhenylboronic AcidPdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃90
2-Bromothiophene(2-Formylphenyl)boronic AcidPd(PPh₃)₄ / Na₂CO₃85
3-Bromothiophene(4-Methoxyphenyl)boronic AcidPd(PPh₃)₄ / Na₂CO₃82
6-Bromo-3-(trifluoromethylsulfonyloxy)flavonePhenylboronic AcidPd(OAc)₂ / PPh₃ / K₃PO₄88 (at C-6)

This table presents data from analogous compounds to illustrate typical reaction efficiencies.

Advanced Methodological Developments and Innovations for Halobenzo B Thiophenes

Sustainable and Green Chemistry Approaches in Benzo[b]thiophene Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzo[b]thiophene scaffolds to minimize environmental impact. These approaches focus on using less hazardous reagents, environmentally benign solvents, and improving atom economy.

A significant green methodology involves the electrophilic cyclization using sodium halides as a source for halogens. nih.govresearchgate.net This technique avoids the use of harsh and toxic halogenating agents. For instance, the synthesis of 3-chloro, 3-bromo, and 3-iodo substituted benzo[b]thiophenes can be achieved using common salts like sodium chloride, sodium bromide, and sodium iodide in the presence of copper(II) sulfate (B86663) in ethanol (B145695). nih.govuwf.edu This method is advantageous due to its use of an environmentally friendly solvent (ethanol), simple inorganic reagents, and mild reaction conditions, often resulting in high yields. nih.govuwf.edu

Researchers have successfully synthesized a variety of 3-halobenzo[b]thiophene derivatives starting from 2-alkynyl thioanisoles through this convenient electrophilic cyclization. nih.gov The process is noted for its facility, use of ethanol as the solvent, and the production of 3-halo substituted benzo[b]thiophenes in very high yields. nih.gov Another example of a greener approach is the substitution of N-bromosuccinimide (NBS), a common brominating agent, with sodium bromate, which is considered a more environmentally friendly alternative for bromination reactions. e3s-conferences.org Furthermore, photocatalytic radical annulation processes and metal-free iodine-catalyzed cascade reactions represent other green pathways for constructing the benzo[b]thiophene core. nih.govresearchgate.net

MethodKey ReagentsSolventGreen Chemistry PrincipleRef.
Electrophilic HalocyclizationSodium Halides (NaCl, NaBr, NaI), Copper(II) SulfateEthanolUse of safer reagents, benign solvent nih.gov, nih.gov
Photocatalytic AnnulationEosin Y, Green Light-Use of renewable energy source organic-chemistry.org
Iodine-Catalyzed CascadeI₂Solvent-freeMetal-free catalysis, solventless reaction organic-chemistry.org
Alternative BrominationSodium Bromate-Safer alternative to NBS e3s-conferences.org

One-Pot and Cascade Reaction Protocols for Complex Functionalization

One-pot and cascade (or domino) reactions have emerged as powerful strategies for the efficient synthesis of complex benzo[b]thiophenes by combining multiple reaction steps into a single operation. This approach reduces waste, saves time, and simplifies purification processes.

Several cascade reactions for the synthesis of benzo[b]thiophenes have been developed. One notable example is the iodine-catalyzed cascade reaction between substituted thiophenols and alkynes under metal- and solvent-free conditions, offering an efficient and economical route to diverse benzo[b]thiophene derivatives. organic-chemistry.orgnih.gov Another innovative approach is the one-pot synthesis of 2-amido-3-bromobenzo[b]thiophenes, which proceeds through C-N coupling and subsequent oxidative bromocyclization reactions. researchgate.net This method allows for modular access to various substituents at the C2 position by using different sulfonamides. researchgate.net

Photocatalytic methods also enable powerful cascade reactions. For example, a photoredox-catalyzed cascade radical annulation has been reported for the synthesis of the benzo[b]thiophene core. nih.gov Transition-metal catalysis has facilitated the development of multicomponent cascade reactions. A rhodium-catalyzed three-component reaction of arylboronic acids, alkynes, and elemental sulfur allows for the synthesis of benzo[b]thiophenes with high regioselectivity through a sequence of alkyne insertion, C-H activation, and sulfur atom transfer. researchgate.net

ProtocolTypeKey FeaturesResulting StructureRef.
Thiophenols + AlkynesIodine-Catalyzed CascadeMetal-free, solvent-freeSubstituted Benzo[b]thiophenes organic-chemistry.org
Sulfonamides + AlkynesOne-Pot C-N Coupling/BromocyclizationModular approach for C2 functionalization2-Amido-3-bromobenzo[b]thiophenes researchgate.net
Arylboronic acids + Alkynes + SulfurRh-Catalyzed Three-Component CascadeHigh regioselectivity, multicomponentSubstituted Benzo[b]thiophenes researchgate.net
o-Methylthio-arenediazonium salts + AlkynesPhotocatalytic Radical AnnulationUses visible light, regioselectiveSubstituted Benzo[b]thiophenes organic-chemistry.org

Development of Novel Catalytic Systems (Metal-Based and Metal-Free) for Halo-functionalization

The development of novel catalytic systems is crucial for advancing the synthesis and functionalization of halobenzo[b]thiophenes. These catalysts offer improved efficiency, selectivity, and substrate scope.

Metal-Based Catalytic Systems

Transition-metal catalysts are widely employed in the synthesis of benzo[b]thiophenes. Palladium catalysts are particularly prominent. A dual catalytic system using heterogeneous palladium on carbon (Pd/C) and copper(I) chloride (CuCl) has been developed for the completely selective C3 C-H arylation of benzo[b]thiophenes with aryl chlorides. nih.gov The synthesis of 2,3-disubstituted benzo[b]thiophenes can be achieved in excellent yields through a palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization using electrophiles like I₂, Br₂, and N-bromosuccinimide (NBS). acs.org

Copper catalysts are also versatile. Copper(I) iodide (CuI) has been used for sequential Ullmann-type C-S bond coupling and subsequent Wittig reactions to form benzo[b]thiophenes. organic-chemistry.org As mentioned previously, copper(II) sulfate is a key component in the green electrophilic halocyclization of 2-alkynyl thioanisoles. nih.govresearchgate.net Other metals, such as rhodium, have been used to catalyze three-component reactions involving elemental sulfur. researchgate.net Iridium-catalyzed hydrogen transfer reactions also provide a pathway to substituted benzo[b]thiophenes from benzylic alcohols. organic-chemistry.org

Metal-Free Catalytic Systems

To reduce costs and avoid heavy metal contamination in final products, metal-free catalytic systems have been developed. A highly efficient, transition-metal-free synthesis of benzo[b]thiophenes involves the reaction of o-halovinylbenzenes with potassium sulfide (B99878) (K₂S). organic-chemistry.orgorganic-chemistry.org This method proceeds via a direct SₙAr-type reaction, cyclization, and dehydrogenation process and tolerates a wide range of functional groups. organic-chemistry.org

Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes provide another important metal-free route to benzo[b]thiophenes under solvent-free conditions. organic-chemistry.org Photocatalytic systems, often using organic dyes like Eosin Y under visible light irradiation, can initiate radical annulation processes to form the benzo[b]thiophene ring system without the need for a transition metal. organic-chemistry.org

Catalyst SystemTypeReactionSubstratesRef.
Pd/C and CuClMetal-Based (Dual)C3 C-H ArylationBenzo[b]thiophenes, Aryl chlorides nih.gov
Palladium / CopperMetal-BasedSonogashira Coupling / Cyclizationo-Iodothioanisole, Terminal acetylenes acs.org
Copper(II) SulfateMetal-BasedElectrophilic Halocyclization2-Alkynyl thioanisoles, Sodium halides nih.gov
RhodiumMetal-BasedThree-Component ReactionArylboronic acids, Alkynes, Sulfur researchgate.net
IridiumMetal-BasedHydrogen TransferSubstituted benzylic alcohols organic-chemistry.org
None (K₂S)Metal-FreeSₙAr / Cyclizationo-Halovinylbenzenes, K₂S organic-chemistry.org
Iodine (I₂)Metal-FreeCascade AnnulationThiophenols, Alkynes organic-chemistry.org
Eosin Y / LightMetal-Free (Photocatalyst)Radical Annulationo-Methylthio-arenediazonium salts, Alkynes organic-chemistry.org

Applications of 6 Bromo 3 Fluorobenzo B Thiophene in Complex Chemical Synthesis

A Keystone for Diverse Heterocyclic Scaffolds

The strategic placement of two different halogen atoms on the benzo[b]thiophene core imparts 6-Bromo-3-fluorobenzo[b]thiophene with differential reactivity, allowing for its selective functionalization. This characteristic makes it an important starting material for the synthesis of a wide array of more complex heterocyclic structures. The bromine atom at the 6-position is particularly amenable to various cross-coupling reactions, a cornerstone of modern organic synthesis.

Chemists can leverage the reactivity of the carbon-bromine bond to introduce a variety of substituents, thereby constructing new carbocyclic and heterocyclic rings fused to the benzo[b]thiophene framework. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to form carbon-carbon bonds by reacting the bromo-substituted position with a range of boronic acids or esters. beilstein-journals.orgrsc.org This methodology allows for the introduction of aryl, heteroaryl, and alkyl groups, significantly expanding the molecular diversity accessible from this single precursor.

Furthermore, the presence of the fluorine atom at the 3-position influences the electronic properties of the thiophene (B33073) ring, which can direct or activate other positions for further reactions. While the carbon-fluorine bond is generally more robust, its presence can be crucial for tuning the properties of the final heterocyclic scaffold. The synthesis of various 3-halobenzo[b]thiophene derivatives has been achieved through methods like electrophilic cyclization of 2-alkynyl thioanisoles, highlighting the importance of halogenated intermediates in building complex heterocyclic systems. nih.govnih.gov Although a direct synthesis of this compound via this method is not explicitly detailed in the provided results, the general strategy underscores the utility of halogenated benzo[b]thiophenes in generating diverse scaffolds.

A Precursor for Cutting-Edge π-Conjugated Systems and Materials Science

The development of novel organic materials with tailored electronic and photophysical properties is a major focus of modern materials science. π-conjugated systems, which feature alternating single and multiple bonds, are the fundamental components of many of these materials. This compound serves as an essential precursor for the synthesis of such systems.

The bromine atom provides a reactive handle for polymerization reactions. Through cross-coupling reactions like Suzuki or direct arylation polycondensation, the 6-bromo position can be used to link multiple benzo[b]thiophene units together or to copolymerize them with other aromatic building blocks. rsc.org This allows for the creation of well-defined conjugated polymers with extended π-systems. The properties of these polymers, such as their band gap, charge carrier mobility, and light absorption/emission characteristics, can be finely tuned by the choice of co-monomers and the specific substitution pattern on the benzo[b]thiophene unit.

The fluorine atom at the 3-position plays a critical role in modulating the electronic properties of the resulting polymer. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This can lead to improved stability, altered redox potentials, and modified optical properties. The strategic incorporation of fluorine is a common strategy in the design of high-performance organic electronic materials. The synthesis of various thiophene-flanked benzothiadiazole derivatives and their copolymers for optoelectronic applications highlights the importance of such halogenated building blocks in creating advanced materials. rsc.org

An Intermediate in the Synthesis of Optoelectronic Materials

The unique electronic and structural features of this compound make it a valuable intermediate in the synthesis of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The benzo[b]thiophene core itself is an electron-rich aromatic system that can facilitate charge transport, a crucial property for these applications.

In the context of OLEDs, derivatives of this compound can be incorporated into larger molecules that serve as emitters, hosts, or charge-transporting materials. The ability to functionalize the 6-position allows for the attachment of other chromophores or solubilizing groups, while the fluorine at the 3-position helps to fine-tune the emission color and device efficiency.

For OPVs, this compound can be used to construct donor or acceptor materials that form the photoactive layer of the solar cell. The extended conjugation and tailored energy levels achievable through polymers derived from this compound are critical for efficient light absorption and charge separation. The synthesis of conjugated polymers containing thieno[3,2-b]thiophene (B52689) units for photovoltaic applications demonstrates the utility of such building blocks in this field. rsc.org

Future Perspectives in 6 Bromo 3 Fluorobenzo B Thiophene Research

Emerging Synthetic Strategies for Precision Halogenation and Functionalization

The future synthesis and elaboration of 6-Bromo-3-fluorobenzo[b]thiophene will heavily rely on advanced catalytic systems that offer high regioselectivity and functional group tolerance. While the initial synthesis of this specific dihalogenated scaffold is a crucial first step, its value lies in the ability to selectively functionalize its remaining positions.

Emerging strategies will move beyond classical electrophilic substitution, which can often lead to mixtures of isomers, and instead focus on transition-metal-catalyzed C-H activation and functionalization. acs.orgnih.gov These methods allow for the direct conversion of specific C-H bonds into C-C, C-N, or C-O bonds with predictable regioselectivity. For instance, palladium catalysis has been effectively used for the direct C3-arylation of benzo[b]thiophenes using a ligand-free, heterogeneous Pd/C and CuCl dual catalytic system. nih.gov Furthermore, a switch in regioselectivity from the C3 to the C2 position has been achieved by modulating catalyst loading, a phenomenon driven by a silver(I)-mediated C-H activation process that becomes dominant at low palladium concentrations. acs.org

The application of these strategies to this compound could allow for the selective functionalization of the C2, C4, C5, and C7 positions. The electronic influence of the existing bromo and fluoro substituents will be a key parameter in directing this reactivity, offering a pathway to novel, highly substituted scaffolds. Another promising avenue is the use of electrophilic cyclization of strategically designed precursors, which can install halogen atoms with high precision during the formation of the benzo[b]thiophene core itself. nih.gov

Future research will likely focus on optimizing these catalytic systems for this specific substrate, as summarized in the table below.

Table 1: Potential C-H Functionalization Strategies for this compound
StrategyPotential Target SiteCatalyst/ReagentsPotential OutcomeReference
Direct C-H ArylationC2, C4, C5, or C7Pd(OAc)₂, Ag(I) salts, various ligandsFormation of new C-C bonds with aryl groups acs.orgacs.org
Heterogeneous CatalysisC3 (if starting from 6-bromo precursor)Pd/C, CuClSelective C-C bond formation with aryl chlorides nih.gov
Electrophilic AminationElectron-rich C-H positionsCuCl, O-benzoyl hydroxylaminesIntroduction of amine functionalities organic-chemistry.org
Transition-Metal-Free SynthesisCore FormationK₂S, polar aprotic solvent (e.g., DMF)Formation of the benzo[b]thiophene ring from o-halovinylbenzenes organic-chemistry.org

Exploration of Untapped Reactivity Pathways for Poly-functionalized Benzo[b]thiophenes

The two halogen atoms in this compound serve as versatile handles for a multitude of cross-coupling reactions, providing a gateway to complex, poly-functionalized derivatives. The C(sp²)-Br bond at the 6-position is a classical site for well-established palladium-catalyzed reactions like Suzuki, Stille, and Kumada couplings. nih.govjcu.edu.au These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, fundamentally altering the electronic and steric profile of the molecule.

The Suzuki-Miyaura cross-coupling, in particular, stands out due to the stability and commercial availability of a vast library of boronic acids and its tolerance for various functional groups. nih.govunimib.it The reactivity of 2,5-dibromo-3-hexylthiophene (B54134) in Suzuki reactions has been demonstrated, showing that selective coupling at one of the C-Br bonds is feasible, which suggests that the C6-Br bond in this compound could be selectively targeted. nih.gov

While the C-F bond at the 3-position is significantly more robust and less prone to oxidative addition, its activation represents an untapped area of reactivity. Future work could explore more forceful catalytic systems or specialized ligands capable of cleaving this stronger bond, which would enable a sequential, site-selective functionalization strategy.

Beyond traditional cross-coupling, other modern synthetic methods could be applied. For instance, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), could be employed by first introducing an alkyne or azide (B81097) moiety at the 6-position (via Sonogashira coupling of the C-Br bond, for example) to create novel hybrid molecules containing a triazole ring. nih.gov Additionally, radical-initiated cyclization reactions offer pathways to unique fused-ring systems that are otherwise difficult to access. acs.org

Table 2: Potential Cross-Coupling Reactions on this compound
Reaction TypeReactive SiteTypical Catalyst/ReagentsBond FormedReference
Suzuki-Miyaura CouplingC6-BrPd(PPh₃)₄ / K₃PO₄C-C (Aryl, Alkyl) nih.gov
Stille CouplingC6-BrPd(0) catalyst, OrganostannaneC-C (Aryl, Vinyl) jcu.edu.au
Kumada CouplingC6-BrNi or Pd catalyst, Grignard reagentC-C (Alkyl, Aryl) jcu.edu.au
Ullmann-type C-S CouplingC6-BrCuI, Thiocarboxylic acidC-S organic-chemistry.org

Advanced Computational Insights for Rational Design of Novel Reactions

The empirical, trial-and-error approach to reaction development is increasingly being supplemented and guided by advanced computational chemistry. For a molecule like this compound, where multiple reaction sites compete, in silico methods are invaluable for predicting reactivity and designing efficient synthetic routes.

Density Functional Theory (DFT) is a powerful tool for this purpose. tandfonline.comnih.gov DFT calculations can be used to model the electronic structure of the molecule, providing key insights into its properties. For example, mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the most likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netnih.gov This allows chemists to rationally choose reagents and catalysts to target a specific position on the benzo[b]thiophene ring.

Furthermore, DFT can be used to model entire reaction pathways, calculating the energies of transition states and intermediates. This information is critical for understanding reaction mechanisms and predicting activation barriers, which correlate with reaction rates. For instance, kinetic studies on the C-H arylation of benzo[b]thiophene were supported by computational analysis to elucidate the rate-limiting step of the catalytic cycle. acs.org Applying such analyses to this compound could predict whether a proposed catalytic reaction is likely to be feasible and under what conditions. It can also help explain unexpected regioselectivity by comparing the activation energies of competing pathways.

Future research will undoubtedly integrate these computational approaches from the outset to minimize empirical screening and accelerate the discovery of novel reactions and molecules derived from this versatile scaffold.

Table 3: Application of Computational Methods for Rational Reaction Design
Computational MethodCalculated PropertyApplication in Rational DesignReference
Density Functional Theory (DFT)HOMO/LUMO energy and distributionPredicting sites for electrophilic/nucleophilic attack researchgate.netnih.gov
DFT / Ab Initio CalculationsTransition state energies / Reaction barriersAssessing reaction feasibility and predicting regioselectivity acs.org
DFTGlobal reactivity descriptors (e.g., chemical potential, hardness)Correlating chemical structure with reactivity and stability nih.gov
DFTSimulated NMR/IR spectraAiding in the structural elucidation of new products tandfonline.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Bromo-3-fluorobenzo[B]thiophene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of halogenated benzo[B]thiophenes typically involves regioselective halogenation using precursors like tetrachloromonospirophosphazenes or dihalogenated benzene derivatives. For example, bromination can be achieved via electrophilic substitution using bromine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, followed by column chromatography for purification . Reaction time (3 days in THF at room temperature) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of phosphazene to diamine) are critical for minimizing by-products . Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for verifying substitution patterns, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography provides definitive structural validation, as demonstrated for related brominated thiophenes in single-crystal studies (R factor < 0.05) . Purity assessment requires HPLC (≥95% purity) or GC-MS, with melting point analysis (e.g., mp 129–130°C for analogous compounds) as a supplementary check .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) is standard for isolating halogenated thiophenes. For thermally sensitive derivatives, low-temperature recrystallization (e.g., from ethanol at –20°C) improves yield . Triethylammonium chloride salts, a common by-product, are removed via filtration prior to solvent evaporation .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation (bromine/fluorine) be addressed in benzo[B]thiophene derivatives?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. For example, fluorination at the 3-position can be achieved using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA), while bromination at the 6-position may require electrophilic substitution under controlled pH . Computational modeling (DFT) predicts electron density distribution to guide reagent selection . Patent literature highlights sequential halogenation steps (bromine first, fluorine second) to avoid steric clashes .

Q. What are the key stability considerations for storing this compound, and how do structural features influence degradation pathways?

  • Methodological Answer : Halogenated thiophenes are prone to photodegradation and hydrolysis. Storage below 4°C in amber vials under inert gas (argon) is recommended, as seen for analogs like 3-(Bromomethyl)-5-chlorobenzo[b]thiophene . The electron-withdrawing fluorine atom at the 3-position increases susceptibility to nucleophilic attack, necessitating anhydrous handling . Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products via LC-MS .

Q. How do solvent polarity and catalyst choice affect the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance Suzuki-Miyaura coupling efficiency by stabilizing palladium catalysts (e.g., Pd(PPh₃)₄). For Ullmann-type couplings, copper(I) iodide in DMF at 110°C achieves >80% yield with aryl boronic acids . Solvent-free microwave-assisted reactions reduce side reactions in Sonogashira couplings .

Q. What analytical strategies resolve contradictions in reported spectral data (NMR, MS) for halogenated benzo[B]thiophenes?

  • Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Comparative analysis with synthetic standards (e.g., 6-Bromobenzo[b]thiophene from Example 20 in EP 2 970 173 B1) clarifies assignments . Isotopic pattern matching in HRMS distinguishes bromine (1:1 ⁷⁹Br/⁸¹Br) from other halogens .

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